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molecular formula C8H8Cl2N2O B8479372 alpha-Amino-2,6-dichlorobenzeneacetamide

alpha-Amino-2,6-dichlorobenzeneacetamide

Cat. No. B8479372
M. Wt: 219.06 g/mol
InChI Key: SUPIZFSVRQSNQV-UHFFFAOYSA-N
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Patent
US05552430

Procedure details

To a stirred and cooled amount of 450 g of concentrated sulfuric acid there were added 23 g of intermediate (2). Stirring was continued overnight at room temperature. The reaction mixture was poured into 2000 g of ice-water and the whole was basified with ammonia. The product was extracted with trichloromethane and the extract was dried, filtered and evaporated. The residue was crystallized from 240 g of 2-propanol at -20° C. The product was filtered off, washed with 2-propanol and petroleumether and dried, yielding 13.5 g of (±)-α-amino-2,6-dichlorobenzeneacetamide; mp. 166.3° C. (interm. 3).
Quantity
450 g
Type
reactant
Reaction Step One
Name
intermediate ( 2 )
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:8]=1[CH:14]([NH:18]C1C(=O)NC=CC=1)[C:15]([NH2:17])=[O:16].N>>[NH2:18][CH:14]([C:8]1[C:9]([Cl:13])=[CH:10][CH:11]=[CH:12][C:7]=1[Cl:6])[C:15]([NH2:17])=[O:16]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
intermediate ( 2 )
Quantity
23 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)N)NC=1C(NC=CC1)=O
Step Three
Name
ice water
Quantity
2000 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 240 g of 2-propanol at -20° C
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with 2-propanol and petroleumether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(=O)N)C1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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